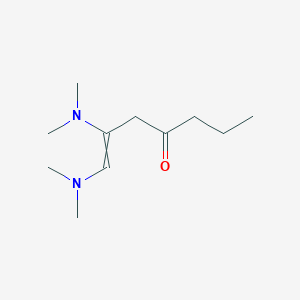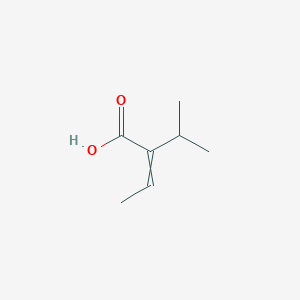
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide is a synthetic peptide composed of five amino acids: lysine, arginine, tyrosine, asparagine, and leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, asparagine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine, arginine, and lysine.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.
Major Products
Oxidation: Dityrosine formation.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.
Industry: Utilized in the development of novel materials and biosensors.
Wirkmechanismus
The mechanism of action of N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter protein-protein interactions, or affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucine
- N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide analogs
Uniqueness
This compound is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can enhance its stability and bioactivity compared to similar peptides.
Eigenschaften
CAS-Nummer |
92355-87-8 |
|---|---|
Molekularformel |
C33H55N11O8 |
Molekulargewicht |
733.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C33H55N11O8/c1-18(2)15-24(28(36)48)42-32(52)26(17-27(35)47)44-31(51)25(16-20-9-11-21(46)12-10-20)43-30(50)23(8-6-14-39-33(37)38)41-29(49)22(40-19(3)45)7-4-5-13-34/h9-12,18,22-26,46H,4-8,13-17,34H2,1-3H3,(H2,35,47)(H2,36,48)(H,40,45)(H,41,49)(H,42,52)(H,43,50)(H,44,51)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
AOKLUWFWNZLQSN-LROMGURASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)

![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)

![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)



![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)

